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molecular formula C6H3F2NO3 B104600 2,3-Difluoro-6-nitrophenol CAS No. 82419-26-9

2,3-Difluoro-6-nitrophenol

Cat. No. B104600
M. Wt: 175.09 g/mol
InChI Key: KEGOHDCHURMFKX-UHFFFAOYSA-N
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Patent
US05292967

Procedure details

1.77 kg (10 mol) of 2,3,4-trifluoronitrobenzene and 1.56 kg (21-mol) of calcium hydroxide are heated to 70° C. in 5 l of water and the mixture is well stirred. The reaction is finished after about 6 h, as can be detected by gas chromatography. The mixture is acidified to pH 1.5 with 70% strength sulfuric acid and worked up as described in Examples 1 and 2 (the alkaline solution can also be filtered from inorganic salts at 60° C. before acidification). 1.40 kg of yellow 2,3-difluoro-6-nitrophenol are isolated; a residual content of 2,3-difluoro-4-nitrophenol cannot be detected. The yield corresponds to 80% of theory.
Quantity
1.77 kg
Type
reactant
Reaction Step One
Quantity
1.56 kg
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]([F:8])=[C:6]([F:9])[CH:5]=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[OH-].[Ca+2].[OH-].S(=O)(=O)(O)[OH:17]>O>[F:8][C:7]1[C:6]([F:9])=[CH:5][CH:4]=[C:3]([N+:10]([O-:12])=[O:11])[C:2]=1[OH:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.77 kg
Type
reactant
Smiles
FC1=C(C=CC(=C1F)F)[N+](=O)[O-]
Name
Quantity
1.56 kg
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is well stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
can also be filtered from inorganic salts at 60° C. before acidification)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1F)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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